molecular formula C12H20N2 B098297 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine CAS No. 16603-16-0

1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine

Cat. No. B098297
CAS RN: 16603-16-0
M. Wt: 192.3 g/mol
InChI Key: PVNRNJYIJJGSRB-UHFFFAOYSA-N
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Description

1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine, also known as IPPH, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. IPPH is a derivative of the stimulant drug methylphenidate and is structurally similar to other psychoactive substances such as ephedrine and amphetamine. The purpose of

Mechanism Of Action

The exact mechanism of action of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is not well understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.

Biochemical And Physiological Effects

1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has been shown to have stimulant properties, similar to other psychoactive substances such as amphetamine and methylphenidate. It has been shown to increase alertness, concentration, and focus, and may also enhance cognitive performance. However, little is known about the long-term effects of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine on the brain and body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine in lab experiments is its relatively low toxicity compared to other psychoactive substances. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine in lab experiments, such as its limited availability and lack of research on its long-term effects.

Future Directions

For research include exploring its potential use in treating cognitive disorders and developing new psychoactive substances based on its structure.

Synthesis Methods

The synthesis of 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine is a complex process that involves several steps. The first step involves the reaction of 4-isopropylbenzaldehyde with nitroethane to produce 4-isopropyl-2-nitropropene. The second step involves the reduction of 4-isopropyl-2-nitropropene with sodium borohydride to produce 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine. The final step involves the purification of the product using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant properties and may be useful in studying the effects of stimulants on the brain. 1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

properties

CAS RN

16603-16-0

Product Name

1-(4-Propan-2-ylphenyl)propan-2-ylhydrazine

Molecular Formula

C12H20N2

Molecular Weight

192.3 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)propan-2-ylhydrazine

InChI

InChI=1S/C12H20N2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,14H,8,13H2,1-3H3

InChI Key

PVNRNJYIJJGSRB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(C)NN

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)NN

synonyms

1-(p-Isopropyl-α-methylphenethyl)hydrazine

Origin of Product

United States

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